molecular formula C18H15BF4S B13469666 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide

Katalognummer: B13469666
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: QECLTQCVSCVOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is a chemical compound with the molecular formula C18H15BF4S It is a member of the thiopyran family, characterized by a sulfur atom in the heterocyclic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide typically involves the reaction of 4-methyl-2,6-diphenylthiopyran with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as benzene or alcohols, and the reaction is often facilitated by the presence of oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, alcohols, and benzene. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted thiopyran derivatives .

Wissenschaftliche Forschungsanwendungen

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is unique due to the presence of the tetrafluoroboranuide group, which imparts specific chemical and physical properties. This makes it particularly valuable in certain applications where other thiopyran derivatives may not be suitable .

Eigenschaften

Molekularformel

C18H15BF4S

Molekulargewicht

350.2 g/mol

IUPAC-Name

4-methyl-2,6-diphenylthiopyrylium;tetrafluoroborate

InChI

InChI=1S/C18H15S.BF4/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1

InChI-Schlüssel

QECLTQCVSCVOIR-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.CC1=CC(=[S+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.